N-((2,4-Dichlorophenoxy)acetyl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,4-Dichlorophenoxy)acetyl)-L-leucine is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of a 2,4-dichlorophenoxy group attached to an acetyl group, which is further linked to the amino acid L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-Dichlorophenoxy)acetyl)-L-leucine typically involves the reaction of 2,4-dichlorophenoxyacetic acid with L-leucine in the presence of coupling agents. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the formation of the amide bond between the carboxyl group of 2,4-dichlorophenoxyacetic acid and the amino group of L-leucine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-((2,4-Dichlorophenoxy)acetyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of new compounds with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((2,4-Dichlorophenoxy)acetyl)-L-leucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exerting its antitumor effects. Additionally, the compound can interfere with signaling pathways that regulate plant growth, making it effective as a herbicide .
Comparison with Similar Compounds
N-((2,4-Dichlorophenoxy)acetyl)-L-leucine can be compared with other similar compounds, such as:
- N-((2,4-Dichlorophenoxy)acetyl)-L-alanine
- N-((2,4-Dichlorophenoxy)acetyl)-L-valine
- N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid
These compounds share a similar phenoxyacetic acid moiety but differ in the amino acid component. The uniqueness of this compound lies in its specific combination of the 2,4-dichlorophenoxy group with L-leucine, which may confer distinct biological activities and properties compared to its analogs .
Properties
CAS No. |
2752-54-7 |
---|---|
Molecular Formula |
C14H17Cl2NO4 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c1-8(2)5-11(14(19)20)17-13(18)7-21-12-4-3-9(15)6-10(12)16/h3-4,6,8,11H,5,7H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
ZPMLYWHLVRJLLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.